molecular formula C3HBrIN3O2 B3030074 2-Bromo-5-iodo-4-nitro-1H-imidazole CAS No. 862895-48-5

2-Bromo-5-iodo-4-nitro-1H-imidazole

Cat. No.: B3030074
CAS No.: 862895-48-5
M. Wt: 317.87
InChI Key: INJLQGWGWJXFJX-UHFFFAOYSA-N
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Description

2-Bromo-5-iodo-4-nitro-1H-imidazole is a heterocyclic compound with the molecular formula C3HBrIN3O2. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. This compound is notable for its unique combination of bromine, iodine, and nitro functional groups, which impart distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-iodo-4-nitro-1H-imidazole typically involves a multi-step process. One common method starts with the nitration of imidazole to form 4-nitroimidazole. This intermediate is then subjected to bromination and iodination reactions. The bromination step involves the use of bromine or a brominating agent, while the iodination step uses iodine or an iodinating agent. The reactions are usually carried out in the presence of a solvent such as acetonitrile or dichloromethane and may require a catalyst or specific reaction conditions to achieve high yields .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, safety, and cost-effectiveness. Large-scale production may involve continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and advanced purification techniques ensures the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-iodo-4-nitro-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-5-iodo-4-nitro-1H-imidazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Employed in the synthesis of specialty chemicals and materials, including dyes and polymers

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-nitro-1H-imidazole
  • 5-Iodo-4-nitro-1H-imidazole
  • 2-Chloro-5-iodo-4-nitro-1H-imidazole

Uniqueness

2-Bromo-5-iodo-4-nitro-1H-imidazole is unique due to the presence of both bromine and iodine atoms, which impart distinct chemical properties and reactivity compared to other similar compounds. The combination of these halogens with the nitro group enhances its potential for various chemical transformations and biological activities .

Properties

IUPAC Name

2-bromo-4-iodo-5-nitro-1H-imidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HBrIN3O2/c4-3-6-1(5)2(7-3)8(9)10/h(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INJLQGWGWJXFJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(N1)Br)I)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HBrIN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20459612
Record name 2-Bromo-5-iodo-4-nitro-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20459612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.87 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

862895-48-5
Record name 2-Bromo-5-iodo-4-nitro-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20459612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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